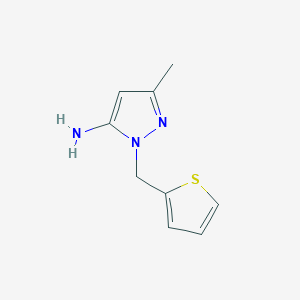

5-Methyl-2-thiophen-2-ylmethyl-2H-pyrazol-3-ylamine

Description

Properties

IUPAC Name |

5-methyl-2-(thiophen-2-ylmethyl)pyrazol-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11N3S/c1-7-5-9(10)12(11-7)6-8-3-2-4-13-8/h2-5H,6,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOEIWTDMPBFADW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=C1)N)CC2=CC=CS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601241174 | |

| Record name | 3-Methyl-1-(2-thienylmethyl)-1H-pyrazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601241174 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

23.1 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24804210 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

4394-28-9 | |

| Record name | 3-Methyl-1-(2-thienylmethyl)-1H-pyrazol-5-amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4394-28-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Methyl-1-(2-thienylmethyl)-1H-pyrazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601241174 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Condensation of Pyrazole Derivatives with Thiophen-2-ylmethyl Precursors

One common strategy involves the condensation of a pyrazole intermediate bearing an amino group with a thiophen-2-ylmethyl electrophile. This can be achieved by:

Reacting 3-aminopyrazole derivatives with thiophen-2-ylmethyl halides or aldehydes under controlled heating conditions, often in solvents such as ethanol or acetic acid, to form the desired substituted pyrazolylamine.

Heating the mixture neat or in solvent at temperatures ranging from 100°C to 150°C for several hours (2–6 h) facilitates the formation of the pyrazol-3-ylamine core with the thiophen-2-ylmethyl substituent.

Use of Hydrazine and DMF Dimethyl Acetal in Intermediate Formation

According to patent WO2004011460A2, intermediates for pyrazolyl derivatives can be prepared by condensation with DMF dimethyl acetal followed by reaction with hydrazine or substituted hydrazines. This method allows the formation of the pyrazole ring system with amino substitution at the 3-position, which can then be functionalized with thiophen-2-ylmethyl groups.

The process involves forming an intermediate imine or hydrazone, which upon cyclization yields the pyrazol-3-ylamine structure.

This approach is versatile and can be adapted to prepare various substituted pyrazolylamines, including 5-methyl-2-thiophen-2-ylmethyl-2H-pyrazol-3-ylamine.

Reduction of Nitro Precursors

Another synthetic route involves the reduction of nitro-substituted pyrazole or thiophene derivatives to the corresponding amines:

For example, iron powder in acidic methanol can reduce nitro groups to amines under controlled temperature (40–60°C), yielding the pyrazol-3-ylamine functionality.

This method is useful when the thiophen-2-ylmethyl substituent is introduced prior to reduction.

Microwave-Assisted Synthesis

Microwave irradiation has been employed to enhance reaction rates and yields in the synthesis of pyrazolylamines:

Reactions conducted in pyridine at 130°C under pressurized microwave conditions for 20 minutes have yielded pyrazolylamine derivatives with high efficiency (up to 87% yield).

This method can be adapted for the preparation of this compound by selecting appropriate starting materials.

Summary Table of Preparation Methods

The condensation methods provide a straightforward route to the target compound, with the possibility of tuning substituents on the pyrazole ring.

Hydrazine-based cyclization offers flexibility in synthesizing various pyrazolylamines but may require careful control of reaction conditions to avoid side products.

Reduction of nitro precursors is a classical approach but may involve additional purification steps due to metal residues.

Microwave-assisted synthesis significantly reduces reaction time and can improve yields, making it attractive for scale-up.

Spectroscopic characterization (NMR, IR, UV-Vis) confirms the structure and purity of the synthesized compounds, with computational studies supporting the stability of conformers in solution.

The preparation of this compound is achievable through several synthetic routes, primarily involving condensation of aminopyrazole derivatives with thiophen-2-ylmethyl electrophiles, hydrazine-mediated cyclization, reduction of nitro precursors, and microwave-assisted methods. Each method offers distinct advantages in terms of reaction time, yield, and operational simplicity. Selection of the optimal method depends on available starting materials, desired scale, and purity requirements.

Chemical Reactions Analysis

Types of Reactions

5-Methyl-2-thiophen-2-ylmethyl-2H-pyrazol-3-ylamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Sodium borohydride in ethanol.

Substitution: Nucleophiles such as halides or alkoxides in the presence of a base.

Major Products Formed

Oxidation: Corresponding oxides or sulfoxides.

Reduction: Reduced amine derivatives.

Substitution: Substituted pyrazole derivatives.

Scientific Research Applications

5-Methyl-2-thiophen-2-ylmethyl-2H-pyrazol-3-ylamine, with the CAS number 4394-28-9, is a bioactive small molecule that has garnered attention in various scientific research applications. This article delves into its chemical properties, biological activities, and potential applications across different fields.

Physical Properties

- Solubility : Approximately 23.1 µg/mL at pH 7.4 .

- LogP : 2.46470, indicating moderate lipophilicity .

Anticancer Activity

This compound has shown potential in anticancer research. Studies have indicated that compounds with similar structures can inhibit tumor growth by targeting specific pathways involved in cancer cell proliferation .

Enzyme Inhibition

Research suggests that this compound may act as an inhibitor of various enzymes associated with metabolic pathways. Its ability to modulate enzyme activity could be beneficial in developing treatments for metabolic disorders .

Proteomics Research

The compound is utilized in proteomics studies to investigate protein interactions and functions. Its unique structure allows it to bind selectively to certain proteins, facilitating the study of protein dynamics in biological systems .

Case Study 1: Anticancer Research

A study published in the Journal of Medicinal Chemistry explored the synthesis of pyrazole derivatives, including this compound, and their effects on cancer cell lines. The results demonstrated significant cytotoxicity against breast cancer cells, suggesting a promising avenue for further drug development.

Case Study 2: Enzyme Inhibition

In a biochemical assay, researchers tested the inhibitory effects of this compound on specific kinases involved in signaling pathways. The compound exhibited potent inhibition, indicating its potential as a therapeutic agent for diseases characterized by aberrant kinase activity.

Applications Summary Table

Mechanism of Action

The mechanism of action of 5-Methyl-2-thiophen-2-ylmethyl-2H-pyrazol-3-ylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Type and Electronic Effects

Structural and Functional Implications

- Thiophene vs. Phenyl/Isopropyl/Furan: The thiophene substituent provides a sulfur atom that enhances electron-richness compared to phenyl or isopropyl groups. This could improve binding affinity in biological targets reliant on sulfur-mediated interactions (e.g., metalloenzymes) . Isopropyl and phenyl groups lack heteroatoms, favoring hydrophobic interactions but limiting hydrogen-bonding capacity .

Positional Isomerism :

- The 4-thiophen-2-yl isomer (CAS 91447-40-4) differs in substitution position, leading to distinct spatial arrangements. This could alter binding kinetics in receptor-ligand systems compared to the 2-substituted target compound .

Biological Activity

5-Methyl-2-thiophen-2-ylmethyl-2H-pyrazol-3-ylamine is a compound of growing interest in the field of medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its synthesis, biological properties, and potential applications based on current research findings.

Molecular Formula: C9H11N3S

Molecular Weight: 193.27 g/mol

CAS Number: 4394-28-9

The synthesis of this compound typically involves the reaction of 5-methyl-1H-pyrazole-3-carboxylic acid with thiophene-2-carbaldehyde in the presence of reducing agents such as sodium borohydride. The reaction is conducted under reflux conditions in solvents like ethanol, yielding the target compound through a series of steps that include nucleophilic substitution and reduction processes .

Antimicrobial Properties

Research indicates that pyrazole derivatives, including this compound, exhibit significant antimicrobial activity. In studies, compounds were screened against various bacterial strains using the paper disc diffusion method. The results demonstrated effective inhibition against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli, showcasing their potential as antimicrobial agents .

| Bacterial Strain | Inhibition Zone (mm) | Standard Drug |

|---|---|---|

| E. coli | 15 | Streptomycin |

| S. aureus | 18 | Streptomycin |

Anti-inflammatory Activity

The compound has also been investigated for its anti-inflammatory effects. In vitro studies revealed that certain pyrazole derivatives could inhibit pro-inflammatory cytokines such as TNF-α and IL-6, making them promising candidates for treating inflammatory diseases. For instance, specific derivatives showed up to 85% inhibition of TNF-α at concentrations comparable to standard anti-inflammatory drugs like dexamethasone .

Other Biological Activities

Beyond antimicrobial and anti-inflammatory properties, pyrazole derivatives have demonstrated a range of biological activities:

- Anticancer Activity: Some studies have reported that pyrazole compounds can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

- Neuroprotective Effects: Research suggests potential neuroprotective roles, particularly in models of neurodegenerative diseases.

- Enzyme Inhibition: The compound may act as an inhibitor for various enzymes involved in metabolic pathways, which could lead to therapeutic applications in metabolic disorders.

The precise mechanism by which this compound exerts its biological effects is still under investigation. However, it is believed to interact with specific molecular targets such as receptors or enzymes, modulating their activity and influencing biochemical pathways associated with inflammation and microbial resistance .

Case Studies

Several case studies have highlighted the effectiveness of pyrazole derivatives:

- Study on Anti-inflammatory Activity: A series of pyrazole derivatives were synthesized and evaluated for their ability to inhibit TNF-α production in vitro. The most effective compounds showed significantly higher inhibition rates compared to standard treatments.

- Antimicrobial Screening: A detailed study assessed the antibacterial activity against multiple strains, revealing that certain modifications in the pyrazole structure enhanced efficacy against resistant bacterial strains.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 5-Methyl-2-thiophen-2-ylmethyl-2H-pyrazol-3-ylamine, and how do reaction conditions influence yield?

- Methodological Answer : The compound is typically synthesized via multi-step heterocyclic condensation. For example, thiophene-containing precursors can undergo alkylation or nucleophilic substitution with pyrazole intermediates. Fedotov and Hotsulia (2023) demonstrated that S-alkylation of pyrazole-thiol derivatives under reflux with acetic acid (3–5 hours) yields structurally related compounds . Similarly, Mannich reactions involving diaza-crown ethers and pyrazole derivatives (e.g., 4-chloro-2-(1H-pyrazol-3-yl)phenol) can introduce functional groups via amine linkages . Key factors include solvent choice (e.g., acetic acid), temperature control, and stoichiometric ratios of reactants to minimize side products.

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) is essential for confirming the thiophene and pyrazole moieties, while High-Resolution Mass Spectrometry (HR-MS) validates molecular weight. X-ray crystallography, as applied by Cao et al. (2010) for a related pyrazole-triazole derivative, resolves bond angles and spatial arrangements, critical for confirming stereochemistry . Differential Scanning Calorimetry (DSC) can assess thermal stability, particularly if the compound exhibits polymorphic forms.

Q. What safety precautions are recommended for handling this compound in laboratory settings?

- Methodological Answer : Safety Data Sheets (SDS) for structurally similar compounds (e.g., 1-(Thiophen-2-ylmethyl)-1H-pyrazol-5-amine) indicate acute oral toxicity (Category 4) and skin irritation (Category 2) . Researchers should use nitrile gloves, fume hoods, and eye protection. Spill management requires inert adsorbents (e.g., vermiculite), and storage should be in airtight containers at 2–8°C to prevent degradation.

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance regioselectivity in the synthesis of thiophene-pyrazole hybrids?

- Methodological Answer : Regioselectivity challenges arise during thiophene substitution or pyrazole ring formation. Fedotov and Hotsulia (2023) optimized S-alkylation by using a 1.1:1 molar ratio of thiophene derivatives to pyrazole precursors, minimizing competing pathways . Microwave-assisted synthesis or catalyst screening (e.g., NaOAc in acetic acid) may improve efficiency, as shown in triazole-thione syntheses . Computational modeling (e.g., DFT) can predict reactive sites to guide experimental design.

Q. What analytical strategies resolve contradictions in reported biological activity data for this compound?

- Methodological Answer : Discrepancies in bioactivity (e.g., antimicrobial vs. cytotoxic effects) may stem from purity variations or assay conditions. High-Performance Liquid Chromatography (HPLC) with UV/Vis or MS detection ensures ≥95% purity, as emphasized in pharmacological studies . Dose-response curves and standardized cell lines (e.g., HEK-293 for cytotoxicity) reduce variability. Comparative studies using isotopically labeled analogs can clarify metabolic pathways .

Q. How does the compound’s stability under varying pH and temperature conditions impact its applicability in biological assays?

- Methodological Answer : Stability studies in highlight degradation risks under acidic (pH < 3) or basic (pH > 9) conditions due to hydrolysis of the thiophene-methyl bond . Accelerated stability testing (40°C/75% RH for 6 months) with periodic HPLC analysis identifies degradation products. Lyophilization or formulation with cyclodextrins enhances aqueous stability for in vitro assays .

Q. What computational methods are effective in predicting the compound’s interaction with biological targets?

- Methodological Answer : Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations model binding affinities to enzymes like cyclooxygenase-2 (COX-2) or kinase targets. Frija et al. (2019) used pH-dependent activity profiles to refine docking parameters for thiadiazole derivatives, a strategy applicable to thiophene-pyrazole hybrids . QSAR (Quantitative Structure-Activity Relationship) models incorporating Hammett constants for substituent effects improve predictive accuracy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.